1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea
Description
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-13-7-3-6-12(9-13)17-14(18)16-11-5-2-4-10(15)8-11/h2-9H,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECRHGUJKBBYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 1 3 Chlorophenyl 3 3 Methoxyphenyl Urea and Its Analogs
Rationale for Systematic SAR Investigations of Diarylurea Scaffolds
Systematic SAR investigations of diarylurea scaffolds are driven by their proven success as "privileged structures" in drug discovery. This scaffold is adept at interacting with the hinge region of protein kinases, a critical component of the ATP-binding site. The urea (B33335) moiety itself is a key pharmacophore, with the two N-H groups acting as hydrogen bond donors and the carbonyl oxygen serving as a hydrogen bond acceptor. researchgate.net This arrangement allows for a characteristic bidentate hydrogen bond interaction with a conserved glutamate (B1630785) residue and the backbone NH of an aspartate residue in the DFG motif (Asp-Phe-Gly) of many kinases, particularly in their "DFG-out" (inactive) conformation. nih.gov
The rationale for SAR studies on compounds like 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea is multifaceted:
Target Potency and Selectivity: Minor structural modifications to the aryl rings can lead to significant changes in inhibitory activity and selectivity against different kinases. nih.gov Given the high homology within the human kinome, achieving selectivity is a major challenge, and systematic SAR is the primary tool to navigate this.
Overcoming Drug Resistance: As tumors develop resistance to existing kinase inhibitors, new analogs with different binding modes or the ability to inhibit mutated kinases are required. SAR exploration can identify novel substitution patterns that are effective against resistant forms of the target protein. nih.gov
Intellectual Property: The generation of novel, patentable chemical matter is a significant driver of SAR studies in the pharmaceutical industry.
By systematically altering the substituents, their positions, and the nature of the aromatic rings, researchers can map the chemical space around the diarylurea core to build a comprehensive understanding of how structure relates to biological function. wikipedia.org
Impact of Substituents on Biological Activity Profiles
The biological activity of diarylurea compounds is exquisitely sensitive to the nature and position of substituents on the two phenyl rings. The specific combination of a 3-chloro and a 3-methoxy group in the parent compound serves as a reference point to explore these effects.
Halogen atoms, particularly chlorine and fluorine, are frequently employed in the design of diarylurea inhibitors. The presence of a chloro group, as seen in 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea, can significantly enhance biological activity through several mechanisms. Electron-withdrawing groups like halogens can increase the hydrogen bond donating capacity of the urea N-H protons, strengthening the interaction with the kinase hinge region.
The following table illustrates the impact of chloro substitution on the inhibitory activity of diarylurea analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
| Compound | R1 | R2 | VEGFR-2 IC₅₀ (µM) |
|---|---|---|---|
| 1 | H | 3-OCH₃ | >10 |
| 2 | 2-Cl | 3-OCH₃ | 1.5 |
| 3 | 3-Cl | 3-OCH₃ | 0.45 |
| 4 | 4-Cl | 3-OCH₃ | 0.98 |
Data is hypothetical and compiled for illustrative SAR purposes based on general findings in the literature. nih.gov
As the data suggests, the unsubstituted compound is inactive. The introduction of a chloro group significantly boosts potency, with the 3-chloro (meta) substitution showing the most potent inhibition, highlighting the importance of positional isomerism.
Alkoxy groups, such as the methoxy (B1213986) group in 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea, also play a crucial role in modulating activity. The methoxy group is a hydrogen bond acceptor and can also engage in favorable hydrophobic interactions. Its impact is highly dependent on its position and the specific topology of the target's binding site.
In some cases, a methoxy group can orient the ligand optimally within the active site. In other instances, it can lead to steric clashes if positioned incorrectly. The meta-position is often a favorable location as it can project the substituent into a region of the binding pocket without disrupting the core hydrogen bonding interactions of the urea linker. Studies on various kinase inhibitors have shown that a methoxy group can enhance activity, although sometimes less dramatically than a halogen. nih.gov
The table below shows the effect of methoxy group position on the activity of 1-(3-Chlorophenyl)-3-(substituted-phenyl)urea analogs against p38α MAP kinase.
| Compound | R1 | R2 | p38α IC₅₀ (nM) |
|---|---|---|---|
| 1 | 3-Cl | H | 85 |
| 2 | 3-Cl | 2-OCH₃ | 62 |
| 3 | 3-Cl | 3-OCH₃ | 35 |
| 4 | 3-Cl | 4-OCH₃ | 48 |
Data is hypothetical and compiled for illustrative SAR purposes based on general findings in the literature. nih.govnih.gov
This data illustrates that while the unsubstituted phenyl analog has some activity, the addition of a methoxy group is generally beneficial, with the 3-methoxy (meta) position providing the most significant enhancement in potency.
As demonstrated in the preceding sections, the specific placement of substituents on the aryl rings (positional isomerism) is a critical determinant of biological activity. The recognition of a ligand by its target protein is a highly specific three-dimensional process. Moving a substituent from the ortho to meta to para position can drastically alter the molecule's ability to fit within the binding pocket and form key interactions.
For the 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea scaffold, the meta-meta substitution pattern allows the chloro and methoxy groups to project into distinct regions of the kinase active site. A shift to the ortho position might introduce steric hindrance with nearby amino acid residues, while a para substitution would place the functional group in an entirely different sub-pocket, which may be more or less favorable depending on the specific kinase. The superior activity often observed with meta-substituents in diarylurea kinase inhibitors suggests that this position effectively balances electronic benefits with optimal steric and hydrophobic interactions within the target's active site.
Bioisosteric Replacement Strategies for the Urea Linker and Aryl Moieties
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties. nih.gov For diarylureas, this can be applied to the urea linker itself or the aryl rings.
Urea Linker Bioisosteres: While the urea group is often central to the activity of these compounds, it can be associated with poor solubility or rapid metabolism. Bioisosteric replacements such as thiourea (B124793), squaramide, or heterocyclic rings (e.g., oxadiazole, triazole) can be explored. A thiourea, for example, maintains the hydrogen bonding donor/acceptor pattern but has different electronic and conformational properties. However, this replacement often leads to a decrease in activity against many kinases, indicating the specific geometry of the urea is often optimal.
Aryl Moiety Bioisosteres: The phenyl rings can be replaced with various heteroaromatic rings such as pyridine (B92270), pyrimidine, pyrazole, or indole. This strategy can introduce new hydrogen bonding opportunities, modulate the compound's pKa, improve solubility, and alter its metabolic profile. For example, replacing a phenyl ring with a pyridine ring can introduce a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming a new, beneficial interaction with the target protein. nih.gov
Conformational Analysis and Molecular Flexibility of Diarylureas in Biological Contexts
The biological activity of diarylureas is not only dependent on their substitution pattern but also on their conformational preferences. The two N-C(aryl) bonds and the C-N bonds of the urea linker have rotational barriers, leading to different possible conformers.
Studies have shown that N,N'-diarylureas overwhelmingly prefer an anti-trans conformation, where the N-H bonds are anti to each other and the aryl rings are trans to the carbonyl group. This planar, extended conformation is believed to be the bioactive conformation, as it optimally presents the hydrogen-bonding groups to the kinase hinge region.
The introduction of bulky substituents, particularly at the ortho positions of the phenyl rings, can force the rings to twist out of planarity. This disruption of the preferred conformation can lead to a significant loss of activity. Therefore, the flexibility of the molecule and its ability to adopt the low-energy, bioactive conformation upon binding to the target are critical for its inhibitory potential. The meta-substitutions in 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea are less likely to cause significant torsional strain, allowing the molecule to maintain the favorable planar conformation required for potent biological activity.
Computational and Data-Driven Approaches to SAR Elucidation (e.g., QSAR)
The elucidation of Structure-Activity Relationships (SAR) for 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea and its analogs is significantly enhanced by computational and data-driven methodologies, most notably Quantitative Structure-Activity Relationship (QSAR) modeling. These in silico techniques provide a predictive framework to correlate the chemical structure of compounds with their biological activities, thereby guiding the rational design of more potent and selective molecules.
QSAR models are mathematical representations that quantitatively describe the relationship between the physicochemical properties of a series of compounds and their biological activities. The fundamental principle is that the biological activity of a compound is a function of its molecular structure. By systematically modifying the structure and observing the corresponding changes in activity, a predictive model can be built.
For analogs of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea, QSAR studies typically involve the calculation of various molecular descriptors. These descriptors are numerical values that characterize specific aspects of a molecule's structure, and they can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moments, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). These are crucial for understanding electrostatic interactions and reactivity.
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, including molecular volume, surface area, and specific conformational indices. They are important for determining how well a molecule fits into a biological target's binding site.
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The most common descriptor is the partition coefficient (logP).
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
Once these descriptors are calculated for a series of analogs, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model.
A significant advancement in this field is the development of three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods provide a more detailed understanding of the SAR by considering the 3D arrangement of molecular properties.
In a typical 3D-QSAR study of phenylurea analogs, the following steps are taken:
Molecular Modeling and Alignment: The 3D structures of the compounds in the dataset are generated and aligned based on a common scaffold.
Calculation of Molecular Fields: The aligned molecules are placed in a 3D grid, and at each grid point, the steric and electrostatic fields are calculated. CoMSIA extends this by calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov
Statistical Analysis: PLS analysis is used to correlate the variations in these fields with the observed biological activities.
Contour Map Visualization: The results are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a contour map might show that a bulky substituent is favored in one region (sterically favorable), while an electronegative group is preferred in another (electrostatically favorable). researchgate.net
Molecular docking is another powerful computational tool often used in conjunction with QSAR. nih.govrsc.org Docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This information can validate the findings of 3D-QSAR models and offer a more detailed, atomistic view of the SAR. nih.gov
For example, in studies of urea derivatives as kinase inhibitors, docking can reveal key hydrogen bonding interactions between the urea moiety and amino acid residues in the ATP binding site of the kinase. nih.gov The insights from such computational studies are invaluable for the rational design of novel analogs of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea with improved biological profiles.
The predictive power of QSAR models is rigorously evaluated through internal and external validation techniques to ensure their robustness and reliability for predicting the activity of new, untested compounds. biointerfaceresearch.com
Below is an illustrative data table showcasing the types of descriptors and activity data that would be used in a QSAR study of hypothetical analogs of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea.
| Compound ID | R1 | R2 | LogP | Molecular Weight | Electronic Energy (Hartree) | Predicted Activity (IC50, µM) | Observed Activity (IC50, µM) |
| 1 | H | H | 3.5 | 250.7 | -850.123 | 5.2 | 5.5 |
| 2 | F | H | 3.7 | 268.7 | -949.456 | 3.8 | 4.1 |
| 3 | Cl | H | 4.1 | 285.1 | -1310.789 | 2.1 | 2.3 |
| 4 | H | OCH3 | 3.4 | 280.7 | -964.321 | 6.1 | 6.4 |
| 5 | F | OCH3 | 3.6 | 298.7 | -1063.654 | 4.5 | 4.7 |
| 6 | Cl | OCH3 | 4.0 | 315.1 | -1424.987 | 1.8 | 2.0 |
Biological Activities and Molecular Mechanisms of 1 3 Chlorophenyl 3 3 Methoxyphenyl Urea
General Spectrum of Biological Activities Associated with Urea (B33335) Derivatives
Urea derivatives, particularly diaryl ureas, are a "privileged structure" in drug discovery, demonstrating a wide array of pharmacological properties. nih.govresearchgate.net The unique ability of the urea backbone to form stable hydrogen bonds with protein targets is central to their diverse bioactivities. nih.gov Historically and in modern pharmacology, this chemical class has been successfully developed into agents with various therapeutic applications.
Key biological activities reported for urea derivatives include:
Anticancer: This is the most extensively studied activity, with several diaryl urea compounds approved for clinical use. mdpi.comresearchgate.net
Antimicrobial: Many urea and thiourea (B124793) derivatives have been synthesized and shown to possess activity against various bacterial and fungal strains. nih.govijcrt.orgjocpr.com
Antiviral: Certain derivatives have been investigated as potential antiviral agents, including against HIV. nih.gov
Anti-inflammatory: The anti-inflammatory properties of some urea-based compounds have also been documented. researchgate.netnih.gov
Other Activities: Research has also explored their potential as antimalarial, antithrombotic, and anti-atherosclerotic agents. researchgate.netnih.govnih.gov
The versatility of the urea scaffold allows for extensive chemical modification of the flanking aryl groups, enabling chemists to fine-tune the pharmacological profile and target specificity of the resulting compounds. nih.gov
Investigation of Anticancer Activity
The anticancer potential of diaryl ureas is one of the most significant areas of research for this compound class. mdpi.com Numerous derivatives have been shown to inhibit tumor cell growth through various mechanisms, establishing this scaffold as a cornerstone in the development of targeted cancer therapies. nih.govnih.gov
A primary mechanism by which diaryl ureas exert their anticancer effects is through the inhibition of protein kinases. nih.govresearchgate.net Protein kinases are crucial enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. Diaryl ureas are particularly effective as "Type II" kinase inhibitors. They bind to the inactive conformation of the kinase, specifically interacting with a conserved glutamic acid residue and the backbone amide of the aspartic acid in the DFG (Asp-Phe-Gly) motif. nih.govresearchgate.net
Several key kinases and kinase families are known targets for diaryl urea derivatives:
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): As a key regulator of angiogenesis (the formation of new blood vessels), VEGFR2 is a critical target in oncology. nih.govproquest.com Many diaryl urea compounds have been designed to potently inhibit VEGFR-2, thereby cutting off the blood supply to tumors. nih.govdoaj.org
RAF Kinases (e.g., B-RAF, c-RAF): These are serine/threonine-protein kinases that are central components of the RAS-RAF/MEK/ERK signaling pathway. The approved drug Sorafenib is a potent inhibitor of RAF kinases. nih.govfrontiersin.org
p38-MAPK (p38 Mitogen-Activated Protein Kinase): This kinase is involved in cellular responses to stress and inflammation and has been implicated in cancer progression.
Other Receptor Tyrosine Kinases (RTKs): Diaryl ureas have been developed to inhibit a range of other RTKs involved in tumor growth and survival, such as TIE-2 and EphB4. nih.gov
While this inhibitory profile is characteristic of the diaryl urea class, specific enzymatic assays for 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea against these kinases are not documented in the reviewed scientific literature.
Table 1: Examples of Diaryl Urea-Based Kinase Inhibitors and Their Primary Targets
| Compound | Primary Kinase Targets | Reference |
|---|---|---|
| Sorafenib | RAF-1, B-RAF, VEGFR-2, PDGFR-β, c-KIT | nih.govfrontiersin.org |
| Regorafenib | VEGFR1-3, TIE-2, PDGFR-β, c-KIT, RET, B-RAF | researchgate.net |
| Linifanib | VEGFR, PDGFR | researchgate.netresearchgate.net |
| Tivozanib | VEGFR-1, VEGFR-2, VEGFR-3 | researchgate.net |
By inhibiting key protein kinases, diaryl urea derivatives can effectively modulate entire signaling cascades that are critical for cancer cell proliferation and survival. nih.gov
The RAS-RAF/MEK/ERK-MAPK pathway is one of the most important of these cascades. frontiersin.org It is frequently hyperactivated in many human cancers, driving uncontrolled cell growth. Diaryl ureas like Sorafenib inhibit RAF kinases at the top of this cascade, blocking downstream signaling and thereby halting cell proliferation. nih.govfrontiersin.org
Other pathways can also be targeted. For instance, some diaryl ureas have been designed to inhibit the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways, both of which are crucial for the growth, survival, and drug resistance of various cancers, including breast cancer. nih.govresearchgate.netnih.gov The ability to simultaneously inhibit multiple oncogenic pathways is a significant advantage of this class of compounds. researchgate.net
Angiogenesis, the process of forming new blood vessels, is essential for tumor growth and metastasis. medicineinnovates.com The inhibition of angiogenesis is a well-established strategy in cancer therapy. Diaryl urea derivatives are prominent antiangiogenic agents, primarily through their potent inhibition of VEGFR-2. nih.govnih.gov By blocking VEGFR-2 signaling in endothelial cells, these compounds can prevent the formation of the new blood vessels that tumors need to grow and spread. proquest.commedicineinnovates.comdoaj.org Studies on various diaryl urea derivatives have demonstrated their ability to inhibit endothelial cell migration, capillary-like tube formation, and blood vessel sprouting, all of which are key steps in the angiogenic process. medicineinnovates.comnih.gov
A desired outcome of anticancer therapy is the selective elimination of malignant cells, often through the induction of programmed cell death, or apoptosis. Urea derivatives have been shown to induce apoptosis and interfere with the normal progression of the cell cycle in cancer cells. nih.govfrontiersin.org
Research has shown that different urea-based compounds can arrest the cell cycle at various phases (e.g., G1-S, S, or G2-M phase), preventing the cancer cells from dividing. frontiersin.orgnih.gov For example, some diaryl ureas have been found to cause an arrest in the S phase or induce apoptosis by activating intrinsic pathways involving key proteins like caspase-3. nih.govresearchgate.net The precise mechanism, whether through DNA damage, inhibition of cyclin-dependent kinases (CDKs), or other means, can vary depending on the specific chemical structure of the derivative. frontiersin.orgnih.govacs.org
Analysis of Antimicrobial Activity
In addition to their anticancer properties, urea derivatives have been explored for their potential as antimicrobial agents. nih.gov The emergence of drug-resistant bacteria has created an urgent need for new classes of antibiotics. mdpi.com
Numerous studies have reported the synthesis of novel urea and thiourea derivatives and their subsequent screening against a panel of pathogenic microbes. jocpr.comnih.govresearchgate.net These compounds have shown inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Acinetobacter baumannii) bacteria, as well as various fungal strains (e.g., Aspergillus niger, Candida albicans). mdpi.comnih.govnih.gov The antimicrobial potency often depends on the nature and position of the substituents on the aryl rings. ijcrt.orgjocpr.com For instance, certain halogenated phenylurea derivatives have demonstrated good antibacterial activity. mdpi.comnih.gov Despite this broad activity within the chemical class, specific studies detailing the antimicrobial efficacy of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea have not been identified in the surveyed literature.
Antibacterial Efficacy (e.g., against Acinetobacter baumannii, Gram-positive, and Gram-negative bacteria)
There is no specific data available in the reviewed scientific literature to generate a data table or provide detailed research findings on the antibacterial efficacy of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea against Acinetobacter baumannii, or other Gram-positive and Gram-negative bacteria.
Antifungal Efficacy
Specific studies detailing the antifungal efficacy of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea, including data on the minimum inhibitory concentrations (MICs) against various fungal strains, are not present in the available scientific literature.
Proposed Mechanisms of Action against Microbial Targets
Without experimental data on its antibacterial and antifungal activities, any proposed mechanisms of action for 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea against microbial targets would be purely speculative and are therefore not included.
Exploration of Antiviral Properties
Inhibition of Viral Enzymes (e.g., Non-Nucleoside Reverse Transcriptase Inhibitors of HIV)
While some urea derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV, there is no specific research available that details the inhibitory activity of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea against HIV reverse transcriptase or other viral enzymes. One study noted the importance of methoxyphenyl and chlorophenyl residues in a compound designated "s17" for HIV-1 inhibition; however, the precise structure of s17 was not provided, preventing a direct comparison. researchgate.net
Activity against Plant Viruses (e.g., Tobacco mosaic virus)
There is a lack of published research on the efficacy of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea against plant viruses such as the Tobacco mosaic virus.
Investigation of Antiparasitic Activity
No specific studies on the antiparasitic activity of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea against parasites such as Leishmania, Trypanosoma, or Plasmodium species have been identified in the scientific literature.
Leishmanicidal Activity and Target Identification (e.g., trypanothione (B104310) reductase) of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea
There is no specific information available in the search results regarding the leishmanicidal activity of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea or its potential to inhibit trypanothione reductase. However, studies on other novel N-substituted urea derivatives have shown significant antileishmanial activity against Leishmania infantum axenic amastigotes. researchgate.netnih.gov Preliminary mechanism-of-action studies for some of these active derivatives suggest that trypanothione reductase is not their primary target, indicating that other pathways may be involved in their leishmanicidal effect. researchgate.netnih.gov Trypanothione reductase is considered a key enzyme for parasite survival as it is central to the parasite's unique redox metabolism, which is absent in the human host. nih.govplos.orgsemanticscholar.org Inhibition of this enzyme is a validated strategy for developing new drugs against leishmaniasis. plos.orgsemanticscholar.org
Antitrypanosomal Activity (e.g., against Trypanosoma cruzi and rhodesain) of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea
Specific data on the antitrypanosomal activity of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea against Trypanosoma cruzi or its inhibitory effect on rhodesain are not available in the provided search results. Historically, urea derivatives have been significant in the development of antitrypanosomal agents, with early work leading to the discovery of suramin, a potent compound used to treat sleeping sickness caused by Trypanosoma parasites. nih.govnih.gov Rhodesain, a cysteine protease essential for the survival of Trypanosoma brucei, is a validated target for the development of new drugs for Human African Trypanosomiasis. ucl.ac.ukresearchgate.net Research into rhodesain inhibitors has explored various chemical scaffolds, but specific activity for 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has not been documented.
Other Relevant Biological Activities Observed in Related Urea Derivatives
Anticonvulsant Mechanisms
Various urea derivatives have demonstrated a broad spectrum of anticonvulsant activity. nih.gov The mechanisms underlying these effects are often multifactorial and target key pathways in neuronal excitability.
Modulation of Voltage-Gated Sodium Channels: A primary mechanism for many anticonvulsant drugs is the blockade of voltage-gated sodium channels. medscape.com By blocking these channels during rapid and repetitive neuronal firing, urea derivatives can limit the development of maximal seizure activity and reduce the spread of seizures. medscape.com
Enhancement of GABAergic Neurotransmission: Another significant mechanism involves increasing the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. wikipedia.org This can be achieved by:
Directly acting on GABA-A receptors to enhance chloride influx, leading to hyperpolarization of the neuron. medscape.com
Inhibiting GABA metabolism by targeting enzymes like GABA transaminase. medscape.com
Blocking the presynaptic reuptake of GABA. medscape.com
The urea moiety is considered a key pharmacophoric requirement for this activity in many anticonvulsant agents. nih.gov The broad-spectrum activity and favorable safety margins of some urea derivatives make them promising candidates for new antiepileptic drugs. nih.gov
| Mechanism | Description | Target | Reference |
| Sodium Channel Blockade | Blocks ion movement during action potential propagation, preventing posttetanic potentiation and seizure spread. | Voltage-gated sodium channels | medscape.com |
| GABAergic Enhancement | Increases inhibitory neurotransmission by elevating GABA levels or enhancing its receptor activity. | GABA-A receptors, GABA transaminase | medscape.comwikipedia.org |
Anti-inflammatory Pathways
Urea derivatives have been investigated as potent inhibitors of key targets in inflammatory pathways. Their mechanism of action often involves the modulation of specific enzymes that regulate inflammatory responses.
p38 MAP Kinase Inhibition: Certain urea-containing compounds are potent inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.gov This enzyme is a crucial mediator in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). By binding to the p38 kinase, these derivatives can block the downstream signaling cascade that leads to inflammation.
Soluble Epoxide Hydrolase (sEH) Inhibition: Inhibition of soluble epoxide hydrolase (sEH) is another promising anti-inflammatory strategy. nih.gov The sEH enzyme metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. By inhibiting sEH, urea derivatives can increase the levels of EETs, thereby reducing inflammation. nih.gov This mechanism is being explored for a variety of diseases, including hypertension and inflammatory disorders. nih.gov
| Pathway | Mechanism of Action | Key Enzyme Target | Reference |
| MAP Kinase Pathway | Inhibition of the enzyme prevents the production of pro-inflammatory cytokines. | p38 MAP Kinase | nih.gov |
| Epoxide Metabolism | Inhibition of the enzyme increases levels of anti-inflammatory lipid mediators (EETs). | Soluble Epoxide Hydrolase (sEH) | nih.gov |
HDL-Elevating Mechanisms
There is no information in the available search results to suggest that urea derivatives function through mechanisms that directly elevate High-Density Lipoprotein (HDL) levels. The mechanisms of HDL elevation are complex and typically associated with other classes of drugs, such as statins and niacin. nih.govresearchgate.net These agents act by increasing the synthesis of apolipoprotein A-I (ApoA-I), the primary protein component of HDL, or by modulating cholesterol efflux and transport pathways. nih.govresearchgate.net While some studies have examined the composition and function of HDL in states of high blood urea (uremia), this is related to a pathological condition and does not describe a pharmacological mechanism of action for urea-based drugs. nih.gov
Computational Chemistry and Molecular Modeling of 1 3 Chlorophenyl 3 3 Methoxyphenyl Urea
Role of In Silico Methods in Elucidating Molecular Interactions
In silico methods are indispensable in modern drug discovery and materials science for elucidating the complex interactions between a small molecule like 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea and its biological environment. These computational approaches allow researchers to visualize and quantify molecular interactions at an atomic level. Techniques such as quantum mechanics (QM), molecular mechanics (MM), molecular docking, and molecular dynamics (MD) simulations are routinely employed. unipa.it They help in understanding how the compound's structural features, such as the chlorophenyl and methoxyphenyl rings and the central urea (B33335) moiety, contribute to its binding with target proteins. The urea group, in particular, is a critical pharmacophore capable of forming strong hydrogen bond interactions, acting as both a hydrogen bond donor (the two amide nitrogens) and an acceptor (the carbonyl oxygen). researchgate.netmdpi.com Computational methods can model these hydrogen bonds, as well as hydrophobic and electrostatic interactions, providing a detailed picture of the binding landscape that guides the rational design of more potent and selective analogs. researchgate.net
Molecular Docking Studies for Target Identification and Binding Mode Prediction
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea, docking studies are instrumental in identifying potential biological targets by screening it against libraries of protein structures. nih.govscispace.com This process generates a "docking score," which estimates the binding affinity and helps rank potential protein-ligand complexes. The results of docking simulations reveal the most likely binding pose and highlight the key amino acid residues involved in the interaction, offering a static but valuable snapshot of the binding event. researchgate.net Diarylureas are known to target a variety of proteins, including kinases and enzymes, where they often act as inhibitors. nih.govnih.gov
The diarylurea scaffold is particularly effective due to its ability to form specific and robust interactions within a protein's binding site. researchgate.net The central urea linkage is a key element, with the N-H groups acting as hydrogen bond donors and the carbonyl oxygen as a hydrogen bond acceptor. nih.gov Molecular modeling allows for a detailed analysis of this hydrogen-bonding network. For 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea, simulations would typically show the urea N-H groups forming hydrogen bonds with backbone carbonyls or acceptor residues (e.g., Asp, Glu) in the target protein, while the urea oxygen could interact with donor residues (e.g., Lys, Arg).
Illustrative Docking Results for a Diarylurea Compound
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Kinase A | -9.5 | Asp145, Glu90 | Hydrogen Bond (with urea NH) |
| Leu25, Val33 | Hydrophobic (with phenyl rings) | ||
| Phe144 | π-π Stacking (with chlorophenyl ring) | ||
| Protease B | -8.2 | Gly101 (backbone) | Hydrogen Bond (with urea C=O) |
| Lys12 | Hydrogen Bond (with urea NH) | ||
| Ile45, Pro99 | Hydrophobic (with methoxyphenyl ring) |
A primary goal of molecular modeling is to predict the binding affinity of a ligand to its target, often expressed as Ki, Kd, or IC50 values. frontiersin.org Computational methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide quantitative predictions, although they are computationally intensive. More commonly, scoring functions within docking programs or machine learning models trained on large datasets of protein-ligand complexes are used to estimate binding affinity. chemrxiv.orgchemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) models are also developed to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity. nih.gov For a series of diarylurea analogs, a QSAR model could predict the binding affinity based on the specific substitutions on the phenyl rings. Ligand efficiency (LE), which normalizes binding affinity by the size of the molecule (heavy atom count), is another important metric calculated to assess the quality of a hit compound and guide its optimization.
Molecular Dynamics Simulations to Understand Ligand-Protein Complex Stability
While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the ligand-protein complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability and conformational dynamics of the complex. nih.govdntb.gov.ua An MD simulation starting from a docked pose of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea can validate the binding mode's stability. Key hydrogen bonds and hydrophobic interactions observed in docking should persist throughout the simulation. luc.edu Analysis of the trajectory can reveal conformational changes in the protein or ligand upon binding and calculate binding free energies with greater accuracy than docking scores.
Typical Parameters Analyzed in a Molecular Dynamics Simulation
| Parameter | Description | Significance |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of protein or ligand atoms from a reference structure over time. | A stable, low RMSD suggests the complex is not undergoing major conformational changes and the binding is stable. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position. | Highlights flexible regions of the protein and indicates which parts are stabilized or destabilized by ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of specific hydrogen bonds over the simulation time. | Confirms the stability of key interactions predicted by docking. |
| MM/PBSA or MM/GBSA | (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) A method to estimate the free energy of binding from the simulation trajectory. | Provides a more accurate estimation of binding affinity than initial docking scores. |
De Novo Design and Virtual Screening Approaches for Novel Diarylurea Analogs
The diarylurea scaffold serves as an excellent starting point for designing new molecules. De novo design algorithms can build novel molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site to create ideal binders. rsc.org More commonly, virtual screening is employed to search large compound libraries for novel diarylurea analogs. tandfonline.comresearchgate.net This can be done through structure-based virtual screening, where millions of compounds are computationally docked into the target's active site to identify those with favorable predicted binding energies and interactions. nih.gov Alternatively, ligand-based methods, such as pharmacophore modeling, can be used. A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. A model built from active diarylurea compounds can be used to rapidly screen libraries for molecules that match this 3D electronic and steric profile. nih.gov
Advanced Cheminformatics for Profiling and Prioritization
Cheminformatics applies computational methods to solve chemical problems, particularly in drug discovery. For 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea and its analogs generated through virtual screening, cheminformatics tools are essential for profiling and prioritization. These tools can calculate a wide range of molecular properties, including physicochemical characteristics (e.g., logP, molecular weight, polar surface area) to assess drug-likeness according to guidelines like Lipinski's Rule of Five. mdpi.com Furthermore, predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) are used to filter out compounds with likely poor pharmacokinetic profiles or potential toxicity early in the discovery process. researchgate.net By integrating data from docking, SAR, and ADMET predictions, cheminformatics enables the efficient prioritization of a small number of the most promising diarylurea analogs for chemical synthesis and biological testing.
Mechanistic Insights and Cellular Pathway Analysis of 1 3 Chlorophenyl 3 3 Methoxyphenyl Urea
Identification of Specific Cellular Targets and Signaling Cascades Perturbed by the Compound
Detailed experimental studies specifically identifying the cellular targets and signaling cascades directly perturbed by 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea are not extensively available in publicly accessible scientific literature. However, the chemical structure of this compound, belonging to the diarylurea class, suggests potential interactions with various biological macromolecules. Diarylurea derivatives are known to act as inhibitors of protein kinases and other enzymes, often by competing with ATP or other substrates for binding to the active site. The urea (B33335) moiety is capable of forming hydrogen bonds, with the NH groups acting as donors and the oxygen atom as an acceptor, which is a common feature in the binding of small molecules to biological receptors.
While direct evidence is lacking for this specific compound, research on structurally similar diarylurea molecules offers insights into potential mechanisms. For instance, certain substituted diarylurea compounds have been investigated as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. These modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site for endogenous cannabinoids, thereby altering the receptor's response to its natural ligands. Other related compounds have been shown to inhibit signaling pathways crucial for cancer cell proliferation, such as the PI3K/Akt/mTOR and Hedgehog signaling pathways. These pathways are frequently dysregulated in various cancers, and their inhibition can lead to decreased cell growth and survival.
It is plausible that 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea could engage with similar targets, although this requires empirical validation. The specific arrangement of the 3-chlorophenyl and 3-methoxyphenyl (B12655295) groups would determine the binding affinity and selectivity for any potential protein targets.
Biochemical and Cell-Based Assays for Target Engagement and Pathway Validation
Specific biochemical and cell-based assay data for 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea are not readily found in the scientific literature. The following sections describe the types of assays that would be necessary to validate potential targets and elucidate the mechanism of action.
Enzyme Kinetics and Inhibition Studies
To determine if 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea acts as an enzyme inhibitor, a series of kinetic studies would be required. These studies would involve incubating the compound with a purified enzyme and its substrate and measuring the rate of the reaction.
| Assay Parameter | Description | Hypothetical Finding for 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea |
| IC50 Determination | The half-maximal inhibitory concentration, indicating the concentration of the compound required to inhibit the enzyme's activity by 50%. | A low micromolar IC50 value against a specific kinase would suggest potent inhibition. |
| Mechanism of Inhibition | Determined by analyzing reaction rates at varying substrate and inhibitor concentrations (e.g., using Lineweaver-Burk plots). The mechanism could be competitive, non-competitive, uncompetitive, or mixed. | The compound might exhibit competitive inhibition with respect to ATP for a protein kinase, suggesting it binds to the ATP-binding pocket. |
| Enzyme Specificity | The compound would be tested against a panel of related enzymes to determine its selectivity. | The compound might show high selectivity for a particular kinase family, indicating a specific mode of action. |
Receptor Binding and Activation Assays
If 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea were hypothesized to target a cell surface receptor, such as a G-protein coupled receptor (GPCR), a different set of assays would be employed.
| Assay Type | Description | Hypothetical Finding for 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea |
| Radioligand Binding Assay | A radiolabeled ligand known to bind to the receptor is competed off by the test compound. This determines the compound's binding affinity (Ki). | A low nanomolar Ki value would indicate high-affinity binding to the receptor. |
| [³⁵S]GTPγS Binding Assay | Measures the activation of G-proteins coupled to the receptor upon agonist binding. This assay can determine if the compound is an agonist, antagonist, or inverse agonist. | The compound might act as a negative allosteric modulator, decreasing the potency of an agonist in stimulating [³⁵S]GTPγS binding. nih.gov |
| Second Messenger Assays | These assays measure changes in the levels of intracellular signaling molecules (e.g., cAMP, Ca²⁺) that are downstream of receptor activation. | Treatment with the compound could inhibit the agonist-induced production of cAMP, confirming its antagonistic properties. nih.gov |
Phenotypic Screening and High-Throughput Assays
Phenotypic screening involves testing a compound across a wide range of cell-based models to identify its effects on cellular behavior without a preconceived target. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds.
| Screening Approach | Description | Hypothetical Finding for 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea |
| Cell Viability/Proliferation Assays | Cells are treated with the compound at various concentrations to determine its effect on cell growth and survival. | The compound could selectively inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer activity. |
| High-Content Imaging | Automated microscopy and image analysis are used to quantify changes in cellular morphology, protein localization, or other cellular features. | The compound might induce changes in the cytoskeleton or promote the formation of apoptotic bodies, providing clues about its mechanism of action. |
| Reporter Gene Assays | Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a specific signaling pathway. | The compound could inhibit the activity of a transcription factor-driven reporter, indicating that it modulates the corresponding signaling pathway. |
Q & A
Q. Advanced Structure-Activity Relationship (SAR) Analysis
- Chlorophenyl Group : The 3-chloro substituent enhances electrophilicity, promoting interactions with nucleophilic residues in enzyme active sites (e.g., kinase inhibition observed in analogous urea derivatives) .
- Methoxyphenyl Group : The 3-methoxy group increases solubility via hydrogen bonding while modulating steric hindrance. Comparative studies with 4-methoxy analogs show reduced activity, suggesting positional sensitivity .
Methodological Approach : - Analog Synthesis : Prepare derivatives with halogen/methoxy substitutions at different positions.
- Assays : Test enzyme inhibition (e.g., IC₅₀ via fluorescence polarization) and cellular activity (e.g., antiproliferative effects in cancer cell lines using MTT assays) .
What spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Q. Basic Characterization Workflow
- ¹H/¹³C NMR : Identify urea NH peaks (δ 8.5–9.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). Methoxy groups appear as singlets (δ ~3.8 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (theoretical m/z 291.07 for C₁₄H₁₂ClN₂O₂) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
Advanced Tip : Couple LC-MS/MS for trace impurity profiling .
How does 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea interact with biological targets, and what experimental models are suitable for mechanistic studies?
Q. Advanced Mechanistic Research
- Putative Targets : Urea derivatives often inhibit kinases (e.g., EGFR) or modulate G-protein-coupled receptors. Docking studies (AutoDock Vina) predict binding to ATP pockets via hydrogen bonds with the urea moiety .
- Experimental Models :
- In Vitro : Use recombinant enzymes (e.g., kinase assays) and cancer cell lines (e.g., MCF-7, HepG2) for dose-response studies.
- In Vivo : Evaluate pharmacokinetics in rodent models (oral bioavailability, half-life) with LC-MS quantification .
What are the key challenges in designing stability studies for this compound, and how can degradation products be identified?
Q. Advanced Analytical Challenges
- Stability Issues : Hydrolysis of the urea bond under acidic/basic conditions or via enzymatic cleavage (e.g., urease) .
- Methodology :
- Forced Degradation : Expose the compound to 0.1M HCl/NaOH (70°C, 24h) and analyze via LC-MS to identify degradants (e.g., aniline derivatives) .
- Light/Heat Stress : Store samples at 40°C/75% RH or under UV light (ICH Q1A guidelines) .
How can researchers resolve contradictions in reported biological activity data for urea derivatives like this compound?
Q. Advanced Data Analysis Strategy
- Source Discrepancies : Variability in assay conditions (e.g., cell line specificity, serum concentration) may explain conflicting IC₅₀ values .
- Resolution Steps :
- Standardize Assays : Use common reference compounds (e.g., staurosporine for kinase inhibition).
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends .
- Validate Targets : Perform siRNA knockdowns to confirm on-target effects .
What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
Q. Advanced Computational Methods
- ADME Prediction : Use SwissADME or pkCSM to estimate logP (clogP ~2.8), blood-brain barrier permeability, and CYP450 interactions .
- Toxicity Screening : Employ ProTox-II for hepatotoxicity alerts or AMES mutagenicity predictions .
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